molecular formula C9H9FN2 B13032450 4-fluoro-3,6-dimethyl-1H-indazole

4-fluoro-3,6-dimethyl-1H-indazole

Cat. No.: B13032450
M. Wt: 164.18 g/mol
InChI Key: AFMRLFFKWUEIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Indazole Scaffold in Medicinal Chemistry and Chemical Biology

The indazole ring system is a prominent structural motif in a multitude of biologically active compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry. researchgate.net Although rarely found in nature, synthetic indazole derivatives have demonstrated a vast array of pharmacological properties. nih.govaustinpublishinggroup.com This has led to the development of numerous drugs and clinical candidates for a wide range of diseases.

The therapeutic applications of indazole-containing compounds are diverse and well-documented. researchgate.net They are recognized for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral (including anti-HIV), and antihypertensive agents. researchgate.netresearchgate.netnih.gov The versatility of the indazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. austinpublishinggroup.com This adaptability makes it a valuable building block in the design of new drugs targeting a variety of biological targets. nih.gov

Table 1: Examples of Biological Activities of Indazole Derivatives

Biological ActivityReference
Anticancer researchgate.net
Anti-inflammatory researchgate.net
Antimicrobial researchgate.net
Anti-HIV researchgate.net
Antihypertensive nih.gov
Antifungal nih.gov
Antiarrhythmic nih.gov

Overview of Fluorine and Alkyl Substituents in Heterocyclic Compounds and their Influence on Bioactivity

The introduction of fluorine atoms and alkyl groups into heterocyclic compounds is a widely employed strategy in medicinal chemistry to modulate their biological profiles. These substituents can significantly impact a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins.

Fluorine: The incorporation of fluorine into a drug candidate can have profound effects on its properties. researchgate.net Due to its high electronegativity, fluorine can alter the electronic distribution within a molecule, influencing its acidity or basicity and its ability to participate in hydrogen bonding. nih.gov This can lead to enhanced binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's metabolic stability, thereby prolonging its duration of action. researchgate.net The presence of fluorine can also impact a molecule's conformation and membrane permeability. nih.gov

Alkyl Substituents: Alkyl groups, such as the methyl groups present in 4-fluoro-3,6-dimethyl-1H-indazole, are fundamental in establishing steric and electronic interactions with biological targets. The size, shape, and lipophilicity of alkyl substituents can influence how a molecule fits into a binding pocket and can contribute to hydrophobic interactions, which are often crucial for binding affinity. The strategic placement of methyl groups can also impact a compound's metabolic stability by shielding susceptible positions from enzymatic degradation.

Rationale for Academic Research on this compound and its Derivatives

The specific combination of a fluorine atom at the 4-position and methyl groups at the 3- and 6-positions of the indazole core in this compound presents a compelling case for academic investigation. The rationale for studying this compound and its derivatives is rooted in the synergistic effects these substituents are expected to have on the molecule's bioactivity and pharmacokinetic properties.

The fluorine atom at the 4-position can introduce favorable electronic properties and enhance metabolic stability. ossila.com The methyl group at the 3-position is a common feature in many biologically active indazoles and can play a crucial role in target recognition. austinpublishinggroup.com The additional methyl group at the 6-position offers another point of modification to explore structure-activity relationships further. For instance, research on 1,3-dimethyl-6-amino-1H-indazole derivatives has shown their potential as anticancer agents. nih.gov

By systematically synthesizing and evaluating derivatives of this compound, researchers can gain a deeper understanding of how the interplay between these substituents influences the compound's biological profile. This knowledge can then be applied to the rational design of novel indazole-based therapeutic agents with improved efficacy and safety profiles. The study of this specific molecule serves as a platform for exploring the broader chemical space of substituted indazoles and their potential applications in medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3,6-dimethyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMRLFFKWUEIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 3,6 Dimethyl 1h Indazole and Analogues

Retrosynthetic Analysis of the 4-Fluoro-3,6-dimethyl-1H-Indazole Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. A common and logical approach involves the formation of the pyrazole (B372694) ring fused to the benzene (B151609) core. This can be envisioned through two primary pathways:

Pathway A (Jacobson-Leps type): This pathway involves the cyclization of a suitably substituted phenylhydrazine (B124118) derivative. The target molecule can be disconnected at the N1-N2 bond and the C3-N2 bond. This leads back to a key intermediate, (2-acetyl-3-fluoro-5-methylphenyl)hydrazine. This hydrazine (B178648) precursor could, in turn, be synthesized from 2-amino-6-fluoro-4-methylacetophenone through diazotization followed by reduction. The acetophenone (B1666503) itself could be derived from 3-fluoro-5-methylaniline (B1303435) via Friedel-Crafts acylation.

Pathway B (SNAr Cyclization): An alternative disconnection involves breaking the N1-C7a bond, which is characteristic of cyclization reactions onto an aromatic ring. This pathway often starts with a 2-halobenzaldehyde or 2-haloketone derivative. chemicalbook.comnih.gov For the target compound, this would imply a precursor like 2,3-difluoro-5-methylacetophenone. Reaction with hydrazine would form a hydrazone, which could then undergo an intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen displaces the fluorine atom at the C3 position to form the indazole ring. nih.govmdpi.com This route is particularly attractive due to the activating effect of the ketone and the other fluorine atom on the SNAr reaction.

Classical and Modern Approaches to Indazole Synthesis Relevant to Substituted Indazoles

The synthesis of the indazole nucleus is a well-established field, with methods ranging from classical condensation reactions to modern transition-metal-catalyzed processes.

One-Pot Cyclization Reactions and Annulation Strategies

One-pot methodologies offer significant advantages in terms of operational simplicity and efficiency. Several such strategies are relevant for constructing substituted indazoles.

Condensation-Reductive Cyclization: A one-pot synthesis of 2H-indazoles has been reported from ortho-nitrobenzaldehydes and anilines. acs.orgorganic-chemistry.org The initial condensation forms an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization. acs.org Adapting this to the target 1H-indazole would require starting with a 2-methyl-3-nitro-5-fluoro-acetophenone, which is a less common starting material.

Domino SNAr Cyclization: An efficient one-pot domino process has been developed for 1-aryl-1H-indazoles starting from 2-fluoro-5-nitroacetophenone and various arylhydrazines. nih.gov This process involves the initial formation of the arylhydrazone, followed by a base-mediated intramolecular SNAr cyclization. nih.gov This highlights the utility of ortho-fluoro-substituted carbonyl compounds in indazole synthesis.

[3+2] Annulation: The indazole skeleton can be constructed via a [3+2] annulation approach using arynes and hydrazones. organic-chemistry.org For example, N-tosylhydrazones react with in situ generated arynes to yield 3-substituted indazoles. organic-chemistry.org Applying this to the target molecule would require generating a 4-fluoro-6-methyl-benzyne and reacting it with the appropriate hydrazone of acetaldehyde.

Palladium-Catalyzed Oxidative Benzannulation Methods

Palladium catalysis has emerged as a powerful tool for constructing complex heterocyclic systems. One notable method is the oxidative benzannulation of pyrazoles with alkynes to form indazoles. acs.orgnih.govelsevierpure.com

This convergent strategy involves the palladium-catalyzed reaction of the C-H bonds of a pyrazole ring with an alkyne, leading to the formation of the fused benzene ring of the indazole. acs.orgnih.gov For instance, reacting a 3,5-dimethylpyrazole (B48361) with a fluorinated alkyne could theoretically lead to a fluorinated dimethyl-indazole, although controlling the regiochemistry of the annulation would be a significant challenge. The reaction typically employs a catalyst like Pd(OAc)₂ with an oxidant such as Cu(OAc)₂·H₂O. acs.org

A selection of conditions for this type of transformation is presented below:

CatalystOxidantAdditiveSolventTemperature (°C)
Pd(OAc)₂Cu(OAc)₂·H₂O-DMF120
Pd(OAc)₂Ag₂CO₃2,6-Me₂C₆H₃CO₂HDMF120
Pd(OAc)₂Cu(OAc)₂·H₂OPyridineDMF120

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) provide a rapid and efficient means of generating molecular complexity from simple starting materials in a single step. researchgate.netnih.gov

A copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for the synthesis of 2H-indazoles. organic-chemistry.org The catalyst is crucial for the formation of both C-N and N-N bonds. organic-chemistry.org While this specific protocol yields 2H-indazoles, modifications could potentially favor the 1H-tautomer. For the target compound, this would require a starting material like 2-bromo-3-fluoro-5-methylbenzaldehyde and using hydrazine as the amine component, although the reactivity and selectivity of such a reaction would need to be established.

Nucleophilic Substitution Reactions in Indazole Derivatization

Nucleophilic substitution is a cornerstone of organic synthesis and can be applied both in the construction of the indazole ring and in its subsequent functionalization.

Intramolecular SNAr for Ring Formation: As mentioned in the retrosynthetic analysis, the intramolecular SNAr reaction of a hydrazone derived from a 2,3-dihaloaryl ketone is a viable route. nih.govmdpi.com The reaction of a 2-fluoro- or 2-chlorobenzonitrile (B47944) with hydrazine can also lead to 3-aminoindazoles, which could then be further modified. chemicalbook.com

Intermolecular SNAr for Functionalization: A pre-formed indazole containing a suitable leaving group (e.g., a halogen) can be functionalized via SNAr. For instance, if one were to synthesize 4,6-difluoro-3-methyl-1H-indazole, the fluorine at the 6-position could potentially be displaced by a methylating agent (e.g., an organocuprate) under specific conditions. Fluorinated indazoles can be synthesized through methods like the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of oxadiazoles (B1248032) with hydrazine. unipa.it

Amide Cross-Coupling and Other Functionalization Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of heterocyclic cores, allowing for the introduction of diverse substituents. researchgate.net

Amide Bond Formation: Indazole derivatives containing a carboxylic acid or an amine group can be readily converted to amides. For example, 1H-indazole-3-amine derivatives are synthesized and serve as important intermediates for pharmacologically active compounds. nih.govnih.gov If one were to synthesize 6-amino-4-fluoro-3-methyl-1H-indazole, it could be acylated or coupled with various carboxylic acids to produce a library of amide derivatives.

Suzuki-Miyaura Coupling: A halogenated indazole, such as a bromo- or iodo-indazole, is an excellent substrate for Suzuki-Miyaura cross-coupling. nih.gov This allows for the introduction of aryl or vinyl groups. For instance, a hypothetical 6-bromo-4-fluoro-3-methyl-1H-indazole could be coupled with methylboronic acid in the presence of a palladium catalyst to install the methyl group at the C6-position.

Direct C-H Arylation/Alkenylation: Modern methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized halogenated substrates. Palladium-catalyzed oxidative alkenylation has been used for the C3- and C7-alkenylation of indazoles. nih.gov Similarly, direct C3-arylation of 1H-indazoles can be achieved using a palladium catalyst with PPh₃ as a ligand in water. mdpi.com While these methods typically target the C3 or C7 positions, developing conditions for regioselective C-H functionalization at other positions remains an active area of research.

Regioselectivity and Stereocontrol in the Synthesis of Substituted Indazoles

The inherent asymmetry of the indazole ring presents a significant challenge in its synthesis and functionalization, leading to potential regioisomers. The control of regioselectivity, particularly at the N1 and N2 positions of the pyrazole ring, is a critical consideration in the synthesis of substituted indazoles.

The alkylation of 1H-indazoles, for instance, often yields a mixture of N1- and N2-substituted products. nih.gov The ratio of these isomers is influenced by a combination of steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.gov For example, in the alkylation of substituted indazoles, high N1-selectivity has been observed when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with electron-deficient indazoles. nih.gov This is attributed to the coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation. nih.gov Conversely, the use of different solvent and base combinations can favor the formation of the N2-isomer.

A study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that high selectivity for either N1 or N2 products can be achieved from the same starting materials by carefully controlling the reaction conditions. nih.gov Density Functional Theory (DFT) calculations suggest that a chelation mechanism involving cesium ions can drive N1-substitution, while other non-covalent interactions can favor N2-product formation. nih.gov

Furthermore, the nature of the electrophile plays a role. While simple alkyl groups can be challenging, activated electrophiles like α-halo carbonyls have been used to achieve regioselective N-alkylation. sigmaaldrich.com

Stereocontrol is another critical aspect, especially when chiral centers are introduced. For instance, the synthesis of C3-substituted 1H-indazoles with a quaternary stereocenter has been achieved with high enantioselectivity using copper hydride (CuH) catalysis. acs.org DFT calculations have been instrumental in understanding the reaction mechanism, suggesting a Zimmerman-Traxler-type transition state that governs the enantioselectivity. acs.org

The Davis-Beirut reaction, a robust method for constructing the 2H-indazole core, also presents regioselectivity challenges, particularly for the synthesis of N-aryl substituted 2H-indazoles. escholarship.orgnih.govacs.org The reaction involves a nitroso imine intermediate, and competitive reaction pathways can affect the desired outcome. acs.org

FactorInfluence on RegioselectivityExample
Base/Solvent System Can favor either N1 or N2 substitution.NaH in THF often promotes N1-alkylation in electron-deficient indazoles. nih.gov
Substituent Effects Electronic and steric properties of ring substituents direct incoming groups.Electron-withdrawing groups at the 3-position can promote N1-selectivity through chelation. nih.gov
Electrophile Activated electrophiles can enhance regioselectivity.α-halo carbonyls have been used for selective N-alkylation. sigmaaldrich.com
Catalyst Can control stereochemistry in addition to regiochemistry.CuH catalysis enables highly enantioselective C3-allylation. acs.org

Green Chemistry Approaches in Indazole Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. In the context of indazole synthesis, this translates to the development of more sustainable and efficient methodologies.

Flow chemistry has emerged as a key technology, offering enhanced safety, improved reproducibility, and greater scalability compared to traditional batch processes. jmchemsci.com It enables the rapid synthesis of multi-gram quantities of indazoles on demand, which is particularly valuable for producing pharmaceutically interesting fragments. jmchemsci.com

The use of greener solvents is another important aspect. Polyethylene glycol (PEG) has been utilized as a green solvent in the copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles. nih.gov Other approaches focus on minimizing or eliminating the use of hazardous reagents and catalysts. Metal-free synthesis routes are being explored, such as the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild, air- and moisture-insensitive conditions. nih.gov

Chemoenzymatic synthesis represents a promising green approach, leveraging the high selectivity of enzymes to perform specific chemical transformations. For instance, a strategy has been developed to introduce fluorine into complex polyketides during biosynthesis by exchanging the native acyltransferase domain of a polyketide synthase with a more substrate-tolerant version. google.com This allows for the incorporation of fluorinated building blocks, offering a sustainable route to fluorinated natural product analogues. google.com

Green Chemistry ApproachDescriptionAdvantages
Flow Chemistry Continuous reaction processing in a reactor.Enhanced safety, reproducibility, and scalability. jmchemsci.com
Green Solvents Use of environmentally benign solvents like PEG.Reduced environmental impact. nih.gov
Catalyst-Free Synthesis Reactions that proceed without the need for a catalyst.Avoids use of potentially toxic or expensive metals. nih.gov
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps.High selectivity and milder reaction conditions. google.com

Scalability and Synthetic Efficiency Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Scalability and synthetic efficiency are paramount for the economically viable manufacturing of active pharmaceutical ingredients (APIs).

For the synthesis of a fluorinated indazole as an API intermediate, a concise and improved route was developed that addressed safety and selectivity concerns of the established method. This new route utilized an electronically directed metalation/formylation sequence followed by a copper-catalyzed intramolecular Ullmann cyclization. While the Ullmann reaction initially faced difficulties, high-throughput screening and statistical modeling helped to identify safe and optimal conditions, leading to excellent yields and high purity at a laboratory scale.

Flow chemistry is a significant enabler of scalability. jmchemsci.com Its ability to handle hazardous reactions more safely and provide better control over reaction parameters makes it an attractive option for industrial production. A general and versatile one-step synthesis of substituted indazoles using a flow reactor has been reported, demonstrating its potential for the rapid and safe synthesis of multi-gram quantities. jmchemsci.com

Process development for a selective N1-indazole alkylation highlighted the importance of a data-driven approach. nih.gov High-throughput experimentation (HTE) was used to quickly identify a thermodynamically controlled reaction, which was then optimized for safety and successfully demonstrated on a 100 g scale, paving the way for multi-kilogram production. nih.gov

A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline (B146951) outlines a three-step process involving bromination, ring closure, and deprotection, which is claimed to be suitable for large-scale industrial production due to its mild conditions, short path, and high yield.

ConsiderationImportance in ScalabilityExample
Route Selection A concise and efficient route minimizes steps and improves overall yield.Development of a new route for a fluorinated indazole intermediate using an Ullmann cyclization.
Process Optimization Fine-tuning reaction conditions for safety, yield, and purity.Use of HTE and statistical modeling to optimize a problematic Ullmann reaction.
Technology Employing technologies like flow chemistry for safer and more efficient production.One-step synthesis of indazoles in a flow reactor. jmchemsci.com
Safety Identifying and mitigating potential hazards for large-scale operations.A key driver for developing alternative synthetic routes.

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 3,6 Dimethyl 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a molecule such as 4-fluoro-3,6-dimethyl-1H-indazole, ¹H, ¹³C, and ¹⁹F NMR would be the primary experiments conducted.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Multiplicity Assignment

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons, the two methyl groups, and the N-H proton of the indazole ring.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine substituent at the 4-position and the methyl group at the 6-position would influence the chemical shifts and coupling patterns of the remaining aromatic protons at the 5- and 7-positions. Due to spin-spin coupling with the adjacent fluorine atom, the proton at the 5-position would likely appear as a doublet of doublets.

Methyl Protons: Two sharp singlets would be expected for the two methyl groups at the 3- and 6-positions, likely in the region of δ 2.0-2.5 ppm.

N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring would be anticipated, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the δ 100-150 ppm region. The carbon atom attached to the fluorine (C4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons would also show smaller couplings to the fluorine atom.

Methyl Carbons: The two methyl carbons would appear as sharp signals in the aliphatic region (typically δ 10-20 ppm).

Indazole Ring Carbons: The carbon atoms of the pyrazole (B372694) part of the indazole ring would have characteristic chemical shifts.

A hypothetical data table for the expected NMR shifts is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
H5~ 7.0-7.5~ 110-120dd
H7~ 7.0-7.5~ 115-125d
3-CH₃~ 2.3~ 10-15s
6-CH₃~ 2.4~ 15-20s
N-HVariable-br s
C3-~ 140-150s
C3a-~ 120-130s
C4-~ 150-160 (d, ¹JCF)d
C5-~ 110-120 (d, ²JCF)d
C6-~ 130-140s
C7-~ 115-125s
C7a-~ 140-150s
3-CH₃-~ 10-15q
6-CH₃-~ 15-20q

This table is hypothetical and for illustrative purposes only.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the aromatic protons H5 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals for C5, C7, and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the placement of the methyl groups and the fluorine atom by observing correlations from the methyl protons to the quaternary carbons of the indazole ring, and from the aromatic protons to the surrounding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would show through-space correlations between protons that are close to each other, which can help in confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and the molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch3200-3500Medium, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (aromatic)1450-1600Medium to strong
C-N stretch1250-1350Medium
C-F stretch1000-1400Strong

This table is hypothetical and for illustrative purposes only.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum. The C-F stretching vibration would also be observable.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₉H₉FN₂). The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly in modern techniques like electrospray ionization (ESI), a protonated molecule peak ([M+H]⁺). The fragmentation pattern would likely involve the loss of methyl groups or other small neutral molecules, providing further evidence for the proposed structure.

Ionm/z (calculated)
[M]⁺164.0750
[M+H]⁺165.0828

This table is hypothetical and for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For a derivative of this compound, this analysis would provide unambiguous confirmation of its elemental composition.

While no specific HRMS data for this compound was found, predicted monoisotopic masses for related compounds are available. For instance, the predicted monoisotopic mass for 4-fluoro-3-iodo-1H-indazole (C₇H₄FIN₂) is 261.9403 Da. bldpharm.com Similarly, for 6-chloro-4-fluoro-1H-indazole (C₇H₄ClFN₂), the computed monoisotopic mass is 170.0047040 Da. chemscene.com For 4-fluoro-1H-indazol-3-amine (C₇H₆FN₃), the predicted monoiso-topic mass is 151.05458 Da. uni.lu

Table 1: Predicted HRMS Data for Related Fluoro-Indazole Derivatives

Compound Molecular Formula Predicted [M+H]⁺ (m/z)
4-fluoro-3-iodo-1H-indazole C₇H₄FIN₂ 262.94758
4-fluoro-1H-indazol-3-amine C₇H₆FN₃ 152.06186

This table presents predicted data for related compounds and not experimental data for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) would be utilized to elucidate the structural features of this compound. In an MS/MS experiment, the precursor ion corresponding to the protonated molecule is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint. This pattern helps to identify the connectivity of atoms and the presence of specific functional groups within the molecule.

No experimental MS/MS fragmentation data for this compound is publicly available.

X-ray Crystallography for Absolute Structure and Conformation

While crystallographic data for this compound itself is not available, a study on a related compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate , provides an example of the detailed structural information that can be obtained. ossila.com The crystal system for this related compound was determined to be monoclinic with the space group P2₁/n. ossila.com The unit cell parameters were reported as a = 5.04322 Å, b = 18.11509 Å, and c = 14.46487 Å, with a β angle of 90.4600°. ossila.com Such data allows for the precise determination of the molecular geometry and intermolecular interactions in the crystal lattice.

Table 2: Crystallographic Data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.04322
b (Å) 18.11509
c (Å) 14.46487
β (°) 90.4600
V (ų) 1321.45

This table shows experimental data for a related indazole derivative, not this compound. ossila.com

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's proposed molecular formula. This comparison is crucial for verifying the purity and empirical formula of a newly synthesized compound.

Specific elemental analysis data for this compound has not been reported in the searched literature. For a pure sample of this compound (C₉H₉FN₂), the theoretical elemental composition would be:

Carbon (C): 65.84%

Hydrogen (H): 5.53%

Nitrogen (N): 17.06%

Experimental verification of these values would be essential to confirm the identity and purity of this compound.

Computational and Theoretical Studies on 4 Fluoro 3,6 Dimethyl 1h Indazole and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

While no specific DFT studies on 4-fluoro-3,6-dimethyl-1H-indazole have been published, this methodology is widely applied to its analogues. nih.govprensipjournals.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, bond lengths, and bond angles. prensipjournals.com For analogous indazole derivatives, DFT studies have been used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov For instance, in a study of novel 3-carboxamide indazole derivatives, DFT calculations revealed that specific substitutions significantly influenced the HOMO-LUMO energy gap. nih.gov Such calculations for this compound would elucidate the effects of the fluoro and dimethyl substitutions on its electronic properties.

A hypothetical DFT study on this compound would likely involve the following steps:

Building the initial 3D structure of the molecule.

Performing a geometry optimization to find the lowest energy conformation.

Calculating electronic properties such as orbital energies, dipole moment, and atomic charges.

The results of such a study would provide foundational data for further computational analysis.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For a molecule like this compound, this would involve studying the rotation of the methyl groups. Although specific studies are absent for this compound, the general approach involves scanning the potential energy surface by systematically changing the dihedral angles associated with the rotatable bonds and calculating the energy at each point. This allows for the identification of stable conformers and the energy barriers between them.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). In studies of other indazole derivatives, MEP analysis has been used to identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding. nih.gov For this compound, an MEP analysis would highlight the influence of the electron-withdrawing fluorine atom and the electron-donating methyl groups on the molecule's reactivity.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions of a molecule with biological targets and to predict its behavior in a complex environment.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific protein target. While no docking studies have been reported for this compound, research on analogous indazole derivatives has demonstrated their potential as inhibitors of various enzymes, such as those involved in cancer and leishmaniasis. nih.govnih.gov A typical docking study involves preparing the 3D structures of both the ligand (this compound) and the target protein, and then using a docking program to explore possible binding modes and score them based on binding energy. The results would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

Molecular Dynamics (MD) Simulations for System Stability and Binding Affinity

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time and to obtain a more accurate estimation of the binding affinity. nih.gov MD simulations model the atomic motions of the system, providing insights into the dynamic behavior of the complex in a simulated biological environment. For a potential complex of this compound with a biological target, an MD simulation would track the conformational changes and intermolecular interactions, helping to validate the docking results and provide a more detailed understanding of the binding mechanism. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD simulation trajectory. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or property descriptors of compounds with their biological activities. This mathematical modeling technique is crucial for understanding the physicochemical properties that govern the efficacy of a drug candidate.

While specific QSAR models for this compound are not extensively documented in public literature, the principles of QSAR have been widely applied to the broader class of indazole derivatives to predict their biological activities against various targets. These models are built upon datasets of indazole analogues with known activities.

2D-QSAR models for indazole derivatives typically utilize topological, electronic, and physicochemical descriptors to establish a linear or non-linear relationship with biological activity. These descriptors can include molecular weight, logP (lipophilicity), molar refractivity, and various electronic parameters.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of atoms and the associated steric and electrostatic fields. For instance, in studies on indazole-based inhibitors of enzymes like histone deacetylases (HDACs) or kinases, 3D-QSAR models have been developed to predict the inhibitory potency. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity.

A hypothetical 3D-QSAR study on a series of analogues of this compound would involve aligning the compounds and calculating their interaction energies with a probe atom within a grid. The resulting data would be analyzed using partial least squares (PLS) regression to generate a predictive model.

Through QSAR studies on various indazole series, several key structural features have been identified as critical for their biological efficacy. For instance, in the context of kinase inhibition, the N1-substitution on the indazole ring is often a key determinant of potency and selectivity. The nature and position of substituents on the benzene (B151609) ring of the indazole core also play a significant role.

For a molecule like this compound, a QSAR analysis would likely highlight the importance of:

The fluorine atom at position 4: Its electron-withdrawing nature can influence the pKa of the indazole ring and its ability to form hydrogen bonds.

The methyl groups at positions 3 and 6: These groups can impact the molecule's lipophilicity and steric interactions within a binding pocket. The methyl group at position 3, in particular, can be a crucial anchor point.

The 1H-indazole core: This scaffold serves as a fundamental pharmacophore, capable of engaging in various non-covalent interactions such as hydrogen bonding and π-π stacking.

The table below illustrates hypothetical key descriptors and their influence on the activity of indazole analogues, based on general findings from QSAR studies.

Structural Feature/DescriptorPotential Influence on Biological Activity
LogP (Lipophilicity) Affects cell permeability and binding to hydrophobic pockets. Optimal range is crucial.
Hydrogen Bond Donors/Acceptors The indazole N-H group and the fluorine atom can act as hydrogen bond donors and acceptors, respectively, which is critical for target binding.
Molecular Shape and Size Steric hindrance or favorable van der Waals contacts within the target's active site.
Dipole Moment Influences long-range electrostatic interactions with the target protein.

In Silico Design Strategies

In silico design strategies leverage computational power to design novel molecules with desired biological activities, offering a time and cost-effective alternative to traditional synthesis and screening.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach involves screening libraries of small chemical fragments (typically with a molecular weight < 300 Da) to identify those that bind to the biological target. youtube.com These low-affinity hits are then optimized and grown into more potent, drug-like molecules. nih.gov

For the indazole scaffold, fragment-based virtual screening can be employed to identify novel derivatives. nih.gov The process generally involves:

Target Identification and Pocket Analysis: Identifying a druggable pocket in the target protein.

Fragment Library Screening: Computationally docking a library of fragments to the identified pocket.

Hit Identification and Validation: Identifying fragments with favorable binding poses and energies. These hits can then be validated experimentally.

Fragment Growing or Linking: Computationally modifying the validated fragment hits by adding functional groups (growing) or combining multiple fragments (linking) to enhance binding affinity and selectivity.

For example, the indazole core itself can be considered a fragment. Virtual screening of fragment libraries for a specific target might identify the indazole moiety as a recurring hit. Subsequent design efforts would then focus on elaborating this core, guided by the structural information of the binding site. A study on novel indazole-based HDAC inhibitors successfully utilized fragment-based virtual screening to design potent compounds. nih.gov

The table below outlines a typical workflow for fragment-based design of indazole analogues.

StepDescriptionComputational Tools Used
1. Target Preparation Preparing the 3D structure of the biological target (e.g., a kinase) for docking.Schrödinger Maestro, MOE
2. Fragment Library Docking Docking a library of chemical fragments to the active site of the target.Glide, GOLD, AutoDock
3. Hit Prioritization Ranking the fragments based on docking score, binding energy, and visual inspection of the binding pose.Docking software scoring functions, MM-GBSA
4. Fragment Elaboration Growing the promising fragments by adding substituents or linking them to other fragments to improve potency.Ligand design and modeling software

De novo design is a computational strategy for generating novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. This approach does not rely on existing compound libraries and has the potential to discover truly novel chemical entities.

For designing analogues of this compound, a de novo design algorithm could start with the indazole scaffold as a seed structure. The algorithm would then explore different chemical modifications and additions to this core, aiming to optimize interactions with the target's active site. For instance, research on inhibitors of Fibroblast Growth Factor Receptors (FGFRs) has utilized fragment-led de novo design to discover novel 1H-indazole-based inhibitors. nih.gov

The process often involves:

Defining the Binding Site: Characterizing the shape, size, and key interaction points of the target's active site.

Generating Molecular Fragments: Placing atoms or small fragments in favorable positions within the site.

Linking Fragments: Connecting the placed fragments to form a coherent molecular structure.

Scoring and Optimization: Evaluating the designed molecules for their predicted binding affinity, drug-likeness, and synthetic accessibility.

Modern de novo design methods often employ artificial intelligence and machine learning algorithms to explore the vast chemical space more efficiently and generate molecules with a higher probability of being active and synthesizable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Fluoro 3,6 Dimethyl 1h Indazole Analogues

Impact of Substitution Patterns on the Indazole Core

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole (B372694) and benzene (B151609) rings. nih.gov Modifications can significantly alter a compound's interaction with its biological target, thereby affecting its potency and selectivity. Key positions for substitution include the C3, C4, C5, C6, and C7 on the carbocyclic ring, and the N1 and N2 positions of the pyrazole ring. nih.govnih.gov

Effects of Fluoro Substitution at C4 Position

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The effect of fluorine substitution on the indazole ring is position-dependent. For instance, in a series of indazole-based Rho kinase (ROCK1) inhibitors, the placement of a fluorine atom at the C4 position resulted in significantly lower potency compared to its C6-fluoro analogue. nih.gov

Specifically, the 4-fluoro-substituted compound 51 exhibited an IC50 of 2500 nM against ROCK1. In contrast, the 6-fluoro-substituted compound 52 demonstrated a dramatically enhanced inhibitory potency with an IC50 value of 14 nM. nih.gov This highlights that while fluorination can be beneficial, its impact on biological activity is highly sensitive to its location on the indazole scaffold. The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic system and influence key interactions with the target protein. nih.govfrontiersin.org

Table 1: Comparison of ROCK1 Inhibitory Potency of Fluorinated Indazole Analogues
CompoundSubstitution PositionROCK1 IC50 (nM)Reference
51C4-Fluoro2500 nih.gov
52C6-Fluoro14 nih.gov

Influence of Methyl Groups at C3 and C6 Positions

Methyl groups at the C3 and C6 positions of the indazole ring can also play a significant role in defining the SAR of these compounds. The C3 position is particularly important, as substituents here can directly interact with the target protein or influence the orientation of other functional groups. pnrjournal.com Direct functionalization at the C3 position is a key strategy for creating indazole derivatives with diverse biological activities. pnrjournal.comresearchgate.net

In the context of developing inhibitors for various kinases, substitutions at the C6 position have been shown to modulate potency and selectivity. For example, in a series of 3-(indol-2-yl)indazoles developed as Chek1 kinase inhibitors, the introduction of various groups at the C6 position was critical for achieving sufficient potency and selectivity. researchgate.net While specific data on the direct contribution of a C6-methyl group in 4-fluoro-3,6-dimethyl-1H-indazole analogues is not detailed in the provided sources, the general principle is that this position is a key site for optimization. Similarly, indazol-3-carboxylic acid derivatives, where substitution occurs at C3, have been investigated as non-steroidal antispermatogenic agents, with activity being dependent on other substituents on the ring system. austinpublishinggroup.com

Role of N-Substitution (1H- and 2H-Indazole Tautomerism)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the substituent on the pyrazole nitrogen (N1 or N2) can have a profound impact on the molecule's biological activity and physical properties. nih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govaustinpublishinggroup.com This stability difference influences synthetic strategies and the ultimate biological profile of N-substituted indazoles. nih.gov

The regiochemistry of substitution is critical. For example, in a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the 1H-indazole-3-carboxamide derivative (12d ) was a potent inhibitor with a sub-micromolar IC50. In stark contrast, its reverse amide isomer, a 2H-indazole derivative (9c ), was completely inactive. nih.gov This demonstrates that the orientation of the amide linker, dictated by the N1 vs. N2 substitution, is crucial for biological activity in this scaffold. nih.gov This tautomerism affects the molecule's dipole moment and hydrogen bonding capabilities, which are key to its interaction with biological targets. nih.govcaribjscitech.com

Systematic Optimization of Indazole Derivatives for Potency and Selectivity

The development of potent and selective drugs often involves a systematic optimization process starting from an initial "hit" compound. For indazole-based kinase inhibitors, this process typically involves modifying substituents at various positions to improve target engagement and minimize off-target effects. nih.govrsc.org

For example, in the development of inhibitors for Interleukin-2 Inducible T-cell Kinase (ITK), a hit-to-lead optimization of a series of indazoles led to compounds with sub-nanomolar inhibitory potency and high selectivity. nih.gov Similarly, the optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives as PLK4 inhibitors showed that aryl substitutions could significantly enhance activity compared to vinyl counterparts. nih.gov Another study on FGFR1 inhibitors found that modifying an amide substituent on the indazole core led to a derivative with high potency, where the N-H of the indazole ring formed a crucial hydrogen bond with the kinase hinge region. nih.gov

This iterative process of synthesis and biological evaluation allows medicinal chemists to build a detailed SAR profile, guiding the design of more effective and selective therapeutic agents. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements in Indazole-Based Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing a central molecular core with a structurally different one while maintaining similar biological activity. A notable example is the hopping from an indole-2-carboxylic acid scaffold to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, transforming a selective inhibitor into a dual-acting one. nih.govrsc.org

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing potency, improving pharmacokinetics, or reducing toxicity. researchgate.netcambridgemedchemconsulting.com For instance, in the development of neuroprotective MAO B inhibitors, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group on a 1H-indazole scaffold resulted in the most potent and selective compound in the series. nih.gov These strategies allow for the exploration of new chemical space and the circumvention of potential liabilities associated with an original scaffold. researchgate.netcambridgemedchemconsulting.com

Understanding Molecular Interactions with Biological Targets through SAR

SAR studies are fundamental to understanding how a ligand interacts with its biological target at a molecular level. nih.govrsc.orgescholarship.org By correlating structural changes with biological activity, researchers can infer key binding interactions. For indazole-based inhibitors, the N1-H of the pyrazole ring often acts as a hydrogen bond donor, frequently interacting with the hinge region of protein kinases. nih.gov

For example, docking studies of indazole derivatives with the ATP-binding pocket of FGFR1 revealed that the N-H of the indazole formed a hydrogen bond with the amino acid residue Glu562, while the nitrogen atom of the pyrazole ring interacted with Ala564. nih.gov In another example involving Aurora kinase inhibitors, the indazole core was shown to bind to hinge residues Glu211 and Ala213. nih.gov These specific interactions, elucidated through a combination of SAR and computational modeling or X-ray crystallography, are critical for the high-affinity binding and inhibitory activity of these compounds. nih.govwjgnet.com Understanding these molecular interactions is essential for the rational design of next-generation inhibitors with improved potency and selectivity. nih.gov

Future Perspectives and Research Directions for 4 Fluoro 3,6 Dimethyl 1h Indazole

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Key areas of exploration will include:

C-H Activation/Functionalization: Direct functionalization of the indazole core or its precursors would represent a significant leap in synthetic efficiency, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

Catalytic Systems: Research into novel transition-metal catalysts (e.g., copper, palladium) or even metal-free catalytic systems will be crucial for developing more efficient and environmentally benign bond-forming reactions. chem960.comvarsal.com The use of heterogeneous catalysts that can be easily recovered and recycled will also be a key focus. bldpharm.com

Table 1: Comparison of Potential Synthetic Strategies for 4-Fluoro-3,6-dimethyl-1H-indazole

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Chemistry Methods Reduced waste, use of safer solvents (e.g., water, PEG), lower energy consumption. bldpharm.comnih.govDevelopment of one-pot reactions, use of recyclable catalysts. bldpharm.com
Flow Chemistry Enhanced safety, scalability, and reproducibility.Optimization of reactor design and reaction conditions for continuous production.
Advanced Catalysis High efficiency, selectivity, and broader substrate scope. varsal.comDiscovery of novel, cost-effective, and recyclable catalytic systems. bldpharm.comchem960.com

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds like this compound. bldpharm.comcas.org Future research will leverage sophisticated computational models to predict and refine the compound's properties.

For instance, molecular docking and virtual screening can be employed to identify potential biological targets. bldpharm.comcas.org Once a target is identified, quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations can provide deep insights into the compound's binding mode and the structural features crucial for its activity. bldpharm.com This "in silico" approach accelerates the design-synthesize-test cycle, saving time and resources.

The fluorine atom in this compound is of particular interest for computational modeling. Its effects on pKa, lipophilicity, and metabolic stability can be predicted to guide the design of analogues with improved pharmacokinetic profiles.

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Complex diseases such as cancer often involve multiple pathological pathways. uni.lu Consequently, compounds that can modulate several targets simultaneously—a concept known as polypharmacology—are highly sought after. uni.lu The indazole scaffold is a well-established "privileged structure" known to interact with a variety of biological targets, particularly protein kinases.

Future research on this compound should therefore include comprehensive screening against diverse panels of kinases and other relevant enzymes. This could reveal multi-targeting capabilities that might be advantageous for treating diseases like non-small cell lung cancer or renal cell carcinoma. The specific substitution pattern of this compound may confer a unique selectivity profile against a therapeutically relevant combination of targets.

Table 2: Potential Kinase Target Profile for this compound Based on Analog Studies

Kinase FamilyPotential TargetsTherapeutic Relevance
Tyrosine Kinases EGFR, VEGFR, PDGFR, c-MetAngiogenesis, cell proliferation, metastasis in various cancers.
Serine/Threonine Kinases BRAF, CDK2, PLK4Cell cycle regulation, signal transduction in melanoma and other cancers.

This table is illustrative and based on the known activities of other indazole derivatives. The actual target profile of this compound requires experimental validation.

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, the integration of "omics" technologies will be essential. These technologies allow for the large-scale study of biological molecules and can provide a deeper understanding of the compound's mechanism of action.

Genomics and Transcriptomics (RNA-Seq): These can identify changes in gene expression in response to treatment with the compound, revealing the cellular pathways it modulates.

Proteomics: This can be used to identify the direct protein targets of the compound and to observe downstream changes in protein expression and post-translational modifications.

Metabolomics: This can reveal how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer.

By combining these multi-omics datasets, researchers can construct a detailed picture of the compound's biological activity, identify potential biomarkers for patient stratification, and uncover novel therapeutic applications.

Potential for Preclinical Development of Advanced Indazole Analogues

Assuming promising results from initial biological testing, this compound can serve as a valuable lead compound for a dedicated preclinical development program. bldpharm.com The goal of this phase would be to generate advanced analogues with optimized efficacy, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the substituents on the indazole ring, researchers can fine-tune the compound's properties. For instance, modifications at the N1 position of the indazole ring are known to significantly influence biological activity and could be a key area for derivatization.

The most promising analogues would then undergo a battery of in vitro and in vivo studies to assess their therapeutic potential and to gather the necessary data for advancing into later stages of drug development. bldpharm.com The development of indazole-based compounds like Pazopanib and Entrectinib serves as a blueprint for the successful clinical translation of this class of molecules. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.